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Mechanism of Action and Binding Mode

Fedratinib potently and selectively targets the JAK2 kinase domain. The table below summarizes its core

mechanism:
Feature Description
Primary Janus kinase 2 (JAK2) [1] [2] [3]
Target
Inhibition ATP-competitive [2] [3]
Type
Binding Dual binding in the kinase domain, engaging both the ATP-binding site and the
Mode adjacent peptide-substrate binding site [1] [2]
Key Hydrogen bonds between its aminopyrimidine group and the leucine residue (Leu932)
Interaction in the hinge region of JAK2 [2]
Selectivity High selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) [1] [2] [3]
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This dual-binding mode is significant as it may help overcome genetic resistance. In vitro studies have

shown that 211 ruxolitinib-resistant JAK2 variants remain fully sensitive to fedratinib [2].

Quantitative Biochemical and Cellular Profiling

The potency and selectivity of fedratinib have been characterized across multiple assay systems. The data

below are primarily derived from cell-free enzymatic assays and cellular proliferation studies [4] [2] [3].

Assay Type Target | Cell Line ICso0 Value

Biochemical (Cell-Free) Kinase Assay JAK2 (Wild-Type) 3 nM [4] [2] [3]
JAK2 (V617F Mutant) 3nM [4][2]
FLT3 15 nM [4] [2]
RET 48 nM [4]

Cellular Proliferation Assay HEL (JAK2V617F mutation) ~300 nM [4] [2]
Ba/F3 (JAK2V617F) ~300 nM [4] [2]

The following diagram illustrates the experimental workflow for producing crystallization-grade JAK?2 and

conducting binding studies, a key methodology for understanding inhibitor interactions [5]:
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Key Experimental Protocols

To study JAK2 inhibition and fedratinib's effects, researchers employ several standardized techniques. Here

are detailed methodologies for two critical assays:

1. Differential Scanning Fluorimetry (DSF) for Binding Affinity This protocol is used for initial screening

and binding studies [5].

¢ Protein Purification: Purify the JAK2 kinase domain (KD) to homogeneity using Ni-affinity and size-
exclusion chromatography.

¢ Sample Preparation: Mix purified JAK2 KD with the inhibitor compound (e.g., 100 uM fedratinib) in
an optimized buffer.
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e Thermal Denaturation: Run the sample in a real-time PCR instrument with a temperature gradient
(e.g., from 25°C to 95°C) while monitoring protein unfolding with a fluorescent dye.

e Data Analysis: Calculate the melting temperature shift (ATm) of JAK2 with the inhibitor compared to
JAK2 alone. A higher ATm indicates stronger binding and increased protein stability. Fedratinib
shows a ATm of 5.2 °C [5].

2. Cell-Based Growth Inhibition Assay This protocol measures the functional consequences of JAK2

inhibition in a cellular context [5] [4].

e Cell Culture: Maintain UKE-1 cells (which harbor the JAK2V617F mutation) or HEL cells in
appropriate media.

¢ Drug Treatment: Seed cells in multi-well plates and treat with a concentration gradient of fedratinib
(e.g., 0 nM to 1000 nM). Include a DMSO-only control.

¢ Incubation: Incubate cells for a predetermined period (e.g., 48-72 hours).

¢ Viability Measurement: Assess cell viability using a method like the MTT assay or by directly
counting cells.

e Data Calculation: Plot the percentage of viable cells against the inhibitor concentration and calculate
the ICso value (the concentration that inhibits 50% of cell growth). Fedratinib typically shows an ICso
of ~300 nM in JAK2V617F-driven cell lines [4].

Kinome Selectivity and Off-Target Effects

Beyond JAK?2, fedratinib inhibits other kinases, which contributes to its overall pharmacological profile [6]

[1] [2].

Kinase / . . .. o
Biological Role Implication of Inhibition

Off-Target

FLT3 Tyrosine kinase involved in Potential secondary mechanism of action in MF;
hematopoiesis and survival [1]. potential application in acute myeloid leukemia (AML)

[1] [2].

BRD4 Epigenetic regulator Synergistic JAK/BRD4 inhibition may reduce
(bromodomain-containing inflammatory cytokine production and reverse bone
protein) [6] [1]. marrow fibrosis [6] [1].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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